
1-(1-氯-5-异喹啉磺酰基)高哌嗪
描述
Synthesis Analysis
- The synthesis of 1-Isoquinolinol, a precursor to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, involves oxidation and reaction with benzoyl chloride and water. The process is practical, with mild conditions and simple operation (Chen et al., 2012).
Molecular Structure Analysis
- The molecular structure of derivatives related to 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine is analyzed in studies involving hydrogen bonds in crystal structures. These studies reveal the formation of N–H⋯O hydrogen bonds and the construction of 3D supramolecular network structures (Du et al., 2019).
Chemical Reactions and Properties
- 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine exhibits inhibitory properties in various biological reactions, particularly as a calcium antagonist with anti-vasospastic properties (Asano et al., 1990). It also acts as a potent inhibitor of protein kinases, affecting enzyme induction and nuclear translocation of receptor complexes (Kido et al., 1987).
Physical Properties Analysis
- The synthesis of related compounds, such as 1-chloro-isoquinoline, includes analysis using gas chromatography and mass spectrometry, which are crucial for determining the physical properties of these compounds (Jie, 2009).
Chemical Properties Analysis
- Isoquinolinesulfonamides, including 1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine, are identified as potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C. This highlights their significant chemical properties as inhibitors (Hidaka et al., 1984).
科学研究应用
合成和化学性质
合成和化学修饰: 该化合物已参与有关其合成和化学修饰的研究。例如,一项研究概述了从法舒地尔到羟基法舒地尔的合成过程,展示了一个具有温和反应条件和简单操作的实用过程,突出了其在各种应用中的潜力 (陈等人,2012).
药理学研究: 药理学研究探索了先导化合物法舒地尔的修饰,表明与 Rho 激酶催化域的相互作用对结构变化特别敏感。这表明特定的构效关系对于该化合物在抑制 Rho 激酶中的应用至关重要 (Logé 等人,2003).
生物和医学研究应用
癌症研究: 该化合物已被研究其在抑制人和大鼠肿瘤模型中肿瘤进展中的作用。研究表明它具有改变肿瘤细胞形态和抑制肿瘤细胞迁移和锚定非依赖性生长的能力,表明在癌症治疗中具有潜在应用 (应等人,2006).
神经学研究: 研究还探索了其在神经学研究中的应用,例如其对空间记忆和抑郁症的影响。研究结果表明,记忆处理和情绪调节可能共享共同的神经机制,法舒地尔等化合物可以针对这些机制进行治疗 (孙和阿尔孔,2005).
抗分枝杆菌活性: 另一项研究发现,与 1-(1-氯-5-异喹啉磺酰基)高哌嗪相关的蛋白激酶抑制剂 H7 抑制分枝杆菌菌株的生长,表明在研究细菌生长控制机制中发挥作用 (德鲁斯等人,2001).
超分子化学
- 分子固体的构建: 对高哌嗪及其与有机酸相互作用形成超分子结构的研究突出了其在超分子化学领域的实用性,为新型材料的开发铺平了道路 (杜等人,2019).
作用机制
属性
IUPAC Name |
1-chloro-5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S/c15-14-12-3-1-4-13(11(12)5-7-17-14)21(19,20)18-9-2-6-16-8-10-18/h1,3-5,7,16H,2,6,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDBORFMLULSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625404 | |
| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Chloro-5-isoquinolinesulfonyl)homopiperazine | |
CAS RN |
105628-70-4 | |
| Record name | 1-Chloro-5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

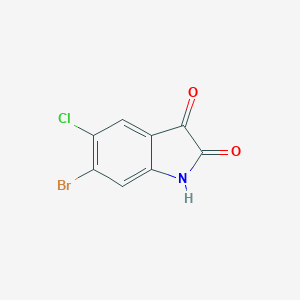

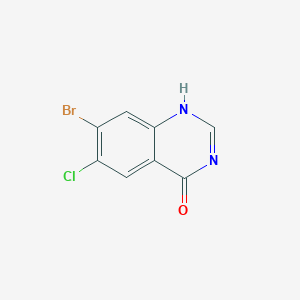
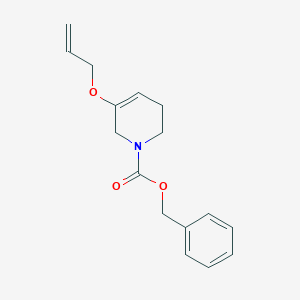
![(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B23691.png)
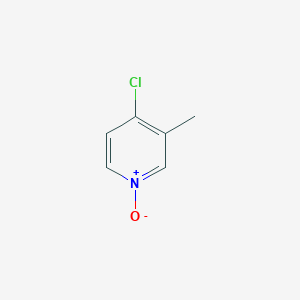
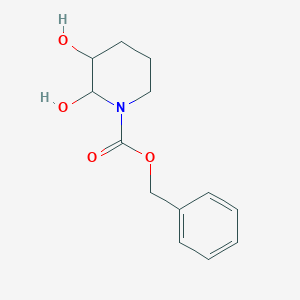
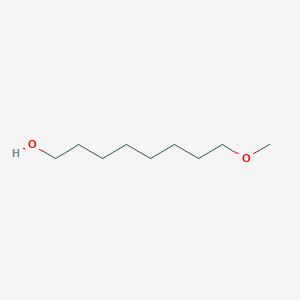
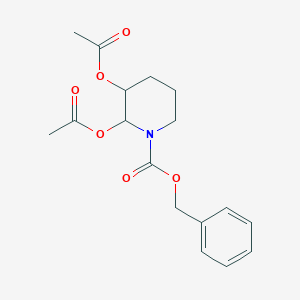
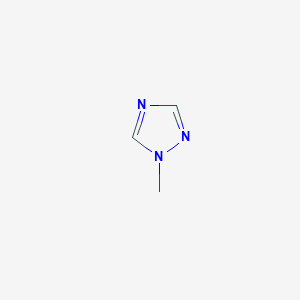
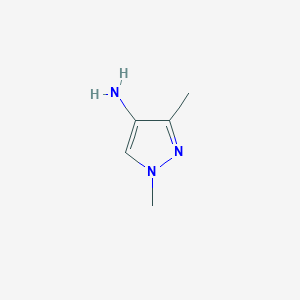


![(1R,3s,5S)-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B23723.png)